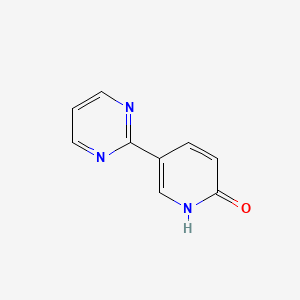

5-(pyrimidin-2-yl)pyridin-2(1H)-one

Description

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

5-pyrimidin-2-yl-1H-pyridin-2-one |

InChI |

InChI=1S/C9H7N3O/c13-8-3-2-7(6-12-8)9-10-4-1-5-11-9/h1-6H,(H,12,13) |

InChI Key |

ZKFAHEUSOZNLEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=CNC(=O)C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Ring Modifications

- 5-(2-Hydroxyphenyl)pyrimidin-2(1H)-one (): Replacing the pyridinone core with a pyrimidinone system shifts activity toward α1-adrenergic receptor binding (Kᵢ ~100 nM). The phenolic hydroxyl group introduces additional hydrogen-bonding capacity but reduces membrane permeability due to increased polarity .

5-(2-Pyridyl)-1,2-dihydropyridin-2-one ():

The pyridyl substituent (vs. pyrimidinyl) reduces electron deficiency, weakening π-π interactions with aromatic residues in kinase targets. This results in lower kinase inhibition potency compared to pyrimidinyl analogues .

Physicochemical and ADMET Profiling

Key Observations :

- Pyrimidinyl substituents balance moderate lipophilicity (logP ~1.2) with solubility, making them suitable for intracellular targets.

- Polar substituents (e.g., piperazine) improve solubility but may limit blood-brain barrier penetration.

- Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but reduce solubility .

Q & A

Q. Table 1: Key Synthetic Parameters

Basic: How is structural characterization performed for pyridin-2(1H)-one derivatives?

Methodological Answer:

- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves crystal structures, critical for confirming regiochemistry and hydrogen-bonding networks .

- NMR spectroscopy (¹H/¹³C) identifies substituent positions, with characteristic shifts for pyridinone protons (δ 6.5-8.5 ppm) and carbonyl groups (δ 160-170 ppm).

- Mass spectrometry (HRMS) validates molecular weights, particularly for halogenated derivatives (e.g., bromo-substituted analogs) .

Advanced: How can researchers resolve contradictions in biological activity data for pyridin-2(1H)-one derivatives?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or structural modifications. Key steps include:

- Comparative IC₅₀ profiling : Test compounds against standardized inhibitors (e.g., Staurosporine for kinase assays) to normalize activity data. For example, pyridin-2(1H)-one derivatives showed c-Src kinase inhibition with IC₅₀ values ranging from 12.5–25 µM .

- Solubility optimization : Low solubility (common in lipophilic derivatives) can mask true activity. Use co-solvents (e.g., DMSO:PBS mixtures) or prodrug strategies to improve bioavailability .

- Resistance profiling : For HIV NNRTIs, test against mutant strains (e.g., K103N, Y181C) to assess clinical relevance. Second-generation pyridinones show improved mutant strain inhibition .

Q. Table 2: Case Study – c-Src Kinase Inhibition

| Compound | IC₅₀ (µM) | Selectivity vs. WT/Mutant | Reference |

|---|---|---|---|

| Derivative 36 | 12.5 | 2.5-fold over PP2 | |

| Pyridinone-UC781 (HIV RT) | 0.02 | Resistant to K103N |

Advanced: What computational strategies guide the design of pyridin-2(1H)-one-based inhibitors?

Methodological Answer:

- Molecular docking : Models interactions with target proteins (e.g., HIV-1 reverse transcriptase). Pyridinone derivatives with C-3 nitro groups show enhanced binding to the hydrophobic pocket .

- QSAR studies : Correlate substituent electronegativity (e.g., halogenation at C-5) with inhibitory potency. Bulky groups at C-4 improve steric complementarity in kinase active sites .

- Free-energy perturbation (FEP) : Predicts resistance mutations’ impact on binding affinity, aiding in designing analogs resilient to mutations like Y181C .

Advanced: How do crystallographic data inform the optimization of pyridin-2(1H)-one derivatives?

Methodological Answer:

- Hydrogen-bonding networks : Crystal structures reveal interactions between the pyridinone carbonyl and key residues (e.g., Lys101 in HIV RT). Modifications disrupting these bonds reduce activity .

- Torsional angle analysis : Substituents at C-3/C-5 influence planarity; non-planar derivatives (e.g., with cyclohexyl groups) evade steric clashes in mutant strains .

- Polymorph screening : Identifies stable crystalline forms with improved solubility. For example, hydrate forms of 5-bromo derivatives enhance aqueous stability .

Basic: What purification techniques are optimal for pyridin-2(1H)-one derivatives?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc) for polar derivatives.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, especially for halogenated analogs .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities (e.g., regioisomers) .

Advanced: What are the challenges in evaluating in vivo efficacy of pyridin-2(1H)-one derivatives?

Methodological Answer:

- Metabolic stability : Cytochrome P450 assays (e.g., CYP3A4/2D6) predict hepatic clearance. Fluorinated derivatives exhibit longer half-lives due to reduced metabolism .

- Toxicity profiling : Ames tests and hepatocyte viability assays identify off-target effects. Low toxicity (<10% cell death at 100 µM) is achievable with hydrophilic C-3 substituents .

- Blood-brain barrier (BBB) penetration : LogP values <3 and polar surface area <90 Ų enhance CNS bioavailability for neuroprotective applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.